molecular formula C14H11BrN2 B3268760 2-(4-bromophenyl)-6-methyl-1H-benzimidazole CAS No. 496807-37-5

2-(4-bromophenyl)-6-methyl-1H-benzimidazole

Cat. No.: B3268760
CAS No.: 496807-37-5
M. Wt: 287.15 g/mol
InChI Key: LWVJBMHQRDXWGN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound It features a benzimidazole core substituted with a bromophenyl group at the 2-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-6-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 4-bromoacetophenone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

  • Condensation Reaction:

    • Reactants: o-Phenylenediamine and 4-bromoacetophenone
    • Conditions: Acidic medium (e.g., hydrochloric acid)
    • Temperature: Reflux conditions
    • Intermediate: Schiff base
  • Cyclization:

    • The intermediate Schiff base undergoes cyclization to form the benzimidazole ring.
    • Conditions: Continued reflux in acidic medium

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may also employ continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-6-methyl-1H-benzimidazole undergoes various chemical reactions, including:

  • Substitution Reactions:

      Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

      Electrophilic Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

  • Oxidation and Reduction:

      Oxidation: The compound can be oxidized to form corresponding N-oxides.

      Reduction: Reduction of the nitro group (if present) to an amine group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), or other bases in polar aprotic solvents.

    Electrophilic Substitution: Concentrated sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products:

  • Substituted benzimidazoles with various functional groups depending on the reagents used.

Scientific Research Applications

2-(4-Bromophenyl)-6-methyl-1H-benzimidazole has several scientific research applications:

  • Chemistry:

    • Used as a building block in the synthesis of more complex heterocyclic compounds.
    • Employed in the development of new synthetic methodologies.
  • Biology:

    • Investigated for its antimicrobial properties against various bacterial and fungal strains.
    • Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
  • Medicine:

    • Explored as a lead compound in the development of new pharmaceuticals with anti-inflammatory and anticancer activities.
    • Potential use in the treatment of infectious diseases and cancer.
  • Industry:

    • Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-6-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways:

  • Antimicrobial Activity:

    • Inhibits bacterial cell wall synthesis or disrupts membrane integrity.
    • Interferes with essential enzymes involved in bacterial metabolism.
  • Anticancer Activity:

    • Induces apoptosis (programmed cell death) in cancer cells.
    • Inhibits key signaling pathways involved in cell proliferation and survival.
  • Anti-inflammatory Activity:

    • Modulates the production of pro-inflammatory cytokines.
    • Inhibits the activity of enzymes such as cyclooxygenase (COX) involved in inflammation.

Comparison with Similar Compounds

  • 2-Phenylbenzimidazole
  • 2-(4-Chlorophenyl)-6-methyl-1H-benzimidazole
  • 2-(4-Fluorophenyl)-6-methyl-1H-benzimidazole
  • Uniqueness:

    • The presence of the bromine atom at the 4-position of the phenyl ring imparts unique electronic and steric properties.
    • The methyl group at the 6-position of the benzimidazole ring enhances its lipophilicity and potential biological activity.
  • Properties

    IUPAC Name

    2-(4-bromophenyl)-6-methyl-1H-benzimidazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H11BrN2/c1-9-2-7-12-13(8-9)17-14(16-12)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,17)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LWVJBMHQRDXWGN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Br
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H11BrN2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    287.15 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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